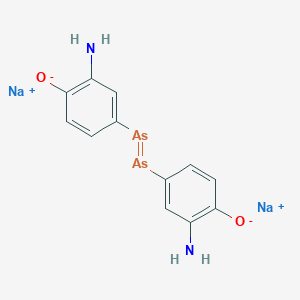

Sodium arsphenamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium arsphenamine, also known as Salvarsan, was the first effective treatment for syphilis. It was discovered by Paul Ehrlich and his team in 1909 and revolutionized the treatment of syphilis, which was previously a fatal and incurable disease. Sodium arsphenamine is an organoarsenic compound that has been extensively studied for its biochemical and physiological effects.

Mécanisme D'action

Sodium arsphenamine exerts its antibacterial and antiparasitic effects by inhibiting the synthesis of macromolecules such as proteins and nucleic acids. It binds to sulfhydryl groups on enzymes and disrupts their activity, leading to cell death. Sodium arsphenamine also disrupts the cell membrane and causes leakage of cellular contents, further contributing to its bactericidal and parasiticidal effects.

Effets Biochimiques Et Physiologiques

Sodium arsphenamine has been shown to have a wide range of biochemical and physiological effects. It can cause oxidative stress and DNA damage in cells, leading to apoptosis and cell death. It can also disrupt the function of mitochondria, leading to energy depletion and cell death. Sodium arsphenamine has been shown to affect the immune system by suppressing the activity of T cells and macrophages.

Avantages Et Limitations Des Expériences En Laboratoire

Sodium arsphenamine has several advantages for lab experiments. It is a potent and broad-spectrum antibacterial and antiparasitic agent that can be used to study the mechanisms of bacterial and parasitic infections. It is also relatively stable and can be stored for long periods of time. However, sodium arsphenamine has several limitations for lab experiments. It is toxic to cells and can cause cell death at high concentrations. It also has a narrow therapeutic window and can cause toxicity in humans at therapeutic doses.

Orientations Futures

There are several future directions for research on sodium arsphenamine. One direction is to study the mechanisms of resistance to sodium arsphenamine in bacteria and parasites. Another direction is to develop new analogs of sodium arsphenamine with improved efficacy and safety profiles. Finally, sodium arsphenamine could be used as a lead compound for the development of new antibacterial and antiparasitic agents.

Conclusion

Sodium arsphenamine is a potent antibacterial and antiparasitic agent that has been extensively studied for its biochemical and physiological effects. It has revolutionized the treatment of syphilis and has been used to treat a wide range of bacterial and parasitic infections. While sodium arsphenamine has several advantages for lab experiments, it also has limitations due to its toxicity and narrow therapeutic window. Future research on sodium arsphenamine could lead to the development of new antibacterial and antiparasitic agents with improved efficacy and safety profiles.

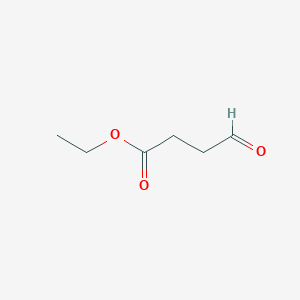

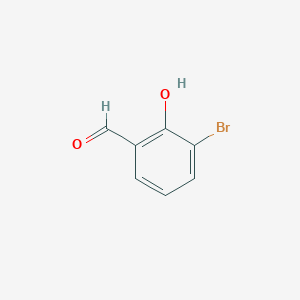

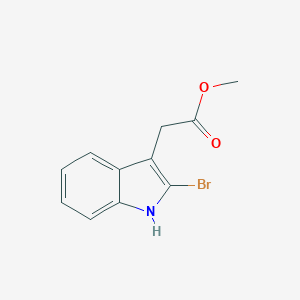

Méthodes De Synthèse

Sodium arsphenamine is synthesized by reacting arsenic acid with aniline in the presence of hydrochloric acid. The resulting product is purified by recrystallization and converted to the sodium salt by reaction with sodium hydroxide. The synthesis of sodium arsphenamine is a complex process that requires careful control of reaction conditions to ensure the purity and stability of the product.

Applications De Recherche Scientifique

Sodium arsphenamine has been extensively studied for its antibacterial and antiparasitic properties. It is effective against a wide range of microorganisms, including bacteria, protozoa, and helminths. Sodium arsphenamine has been used to treat syphilis, yaws, and other bacterial infections. It has also been used to treat trypanosomiasis, a parasitic disease caused by the protozoan Trypanosoma brucei.

Propriétés

Numéro CAS |

1936-28-3 |

|---|---|

Nom du produit |

Sodium arsphenamine |

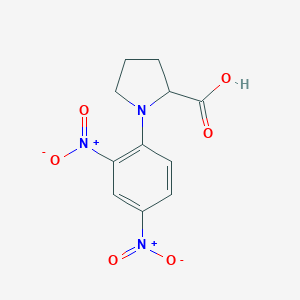

Formule moléculaire |

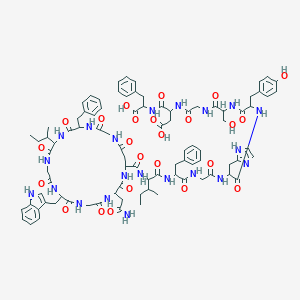

C12H10As2N2Na2O2 |

Poids moléculaire |

410.04 g/mol |

Nom IUPAC |

disodium;2-amino-4-(3-amino-4-oxidophenyl)arsanylidenearsanylphenolate |

InChI |

InChI=1S/C12H12As2N2O2.2Na/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;;/q;2*+1/p-2 |

Clé InChI |

AHXJGEBYGJABES-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)